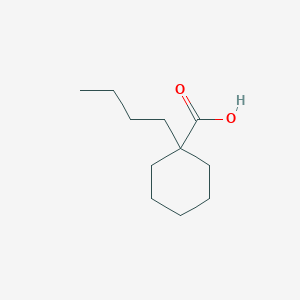

1-Butylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

62410-48-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

1-butylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H20O2/c1-2-3-7-11(10(12)13)8-5-4-6-9-11/h2-9H2,1H3,(H,12,13) |

InChI Key |

SQQBGYGZHHXUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCCC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butylcyclohexane 1 Carboxylic Acid and Its Structural Analogs

Carbonation of Organometallic Reagents

A fundamental approach to the synthesis of carboxylic acids is the reaction of a nucleophilic organometallic species with carbon dioxide. This method is particularly effective for creating sterically hindered carboxylic acids like 1-alkylcyclohexanecarboxylic acids.

Grignard Reagent Approaches for 1-Alkylcyclohexanecarboxylic Acids

The carbonation of Grignard reagents is a classic and versatile method for the preparation of carboxylic acids. libretexts.orgopenstax.orglibretexts.orgquora.com The process involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, typically in the form of dry ice, followed by an acidic workup to yield the desired carboxylic acid. libretexts.org For the synthesis of 1-alkylcyclohexanecarboxylic acids, the corresponding 1-alkylcyclohexylmagnesium halide is required.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. This addition reaction forms a magnesium carboxylate salt, which is then protonated in a subsequent step with a dilute acid to liberate the carboxylic acid. libretexts.org

| Starting Material | Reagents | Product | Yield (%) |

| 1-chloro-1-methylcyclohexane | 1. Mg, ether; 2. CO2; 3. H3O+ | 1-Methylcyclohexanecarboxylic acid | Data not available |

| 1-bromo-1-alkylcyclohexanes | 1. Mg, THF; 2. CO2; 3. H3O+ | 1-Alkylcyclohexanecarboxylic acids | Typically 50-70% |

Oxidation-Based Syntheses

Oxidative methods provide another route to 1-alkylcyclohexanecarboxylic acids, starting from precursors with the appropriate carbon skeleton but a different oxidation state at the C1 position.

Oxidation of Cyclohexane (B81311) Derivatives

The direct oxidation of a substituted cyclohexane to the corresponding carboxylic acid can be challenging. However, the oxidation of a primary alcohol attached to the C1 position of the substituted cyclohexane is a more common and reliable approach. For instance, the oxidation of a 1-alkyl-1-hydroxymethylcyclohexane derivative would yield the desired 1-alkylcyclohexanecarboxylic acid.

While a specific procedure for the oxidation of 1-butylcyclohexylmethanol to 1-butylcyclohexane-1-carboxylic acid is not extensively documented, the oxidation of primary alcohols to carboxylic acids is a standard transformation in organic synthesis. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) are typically employed for this purpose. libretexts.org The reaction proceeds by oxidizing the primary alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid. libretexts.org It is crucial to use a strong oxidizing agent to ensure the complete conversion to the carboxylic acid, as milder reagents may stop at the aldehyde stage. libretexts.org

| Starting Material | Oxidizing Agent | Product |

| 1-Alkyl-1-hydroxymethylcyclohexane | KMnO4 or Jones Reagent (CrO3/H2SO4) | 1-Alkylcyclohexanecarboxylic acid |

Conversion of 1-Alkylacetylcyclohexanes

The conversion of a methyl ketone, such as a 1-alkyl-1-acetylcyclohexane, to a carboxylic acid with one less carbon atom can be effectively achieved through the haloform reaction. wikipedia.orglscollege.ac.inncert.nic.inyoutube.comyoutube.commasterorganicchemistry.com This reaction involves the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by the cleavage of the resulting trihalomethyl group. wikipedia.orglscollege.ac.in

For the synthesis of a 1-alkylcyclohexanecarboxylic acid, the corresponding 1-alkyl-1-acetylcyclohexane would be the starting material. The reaction is typically carried out using an aqueous solution of sodium hypohalite (NaOX, where X = Cl, Br, or I), which can be prepared in situ from a halogen and sodium hydroxide (B78521). lscollege.ac.in The methyl group is converted into a haloform (chloroform, bromoform, or iodoform), and the remaining part of the molecule is converted into the sodium salt of the carboxylic acid. wikipedia.orglscollege.ac.in Subsequent acidification yields the free carboxylic acid. youtube.com

A documented example is the oxidation of 1-methyl-1-acetylcyclohexane with sodium hypobromite (B1234621) to produce 1-methylcyclohexanecarboxylic acid. orgsyn.org This method is particularly useful when the corresponding methyl ketone is readily available.

| Starting Material | Reagents | Product | Yield (%) |

| 1-Methyl-1-acetylcyclohexane | NaOBr (from Br2 and NaOH) | 1-Methylcyclohexanecarboxylic acid | Data not available |

| 1-Alkyl-1-acetylcyclohexane | NaOX (X = Cl, Br, I) | 1-Alkylcyclohexanecarboxylic acid | Generally good |

Carboxylation Reactions

Direct carboxylation methods, where a carboxyl group is introduced into a molecule in a single step, are highly valuable for the synthesis of carboxylic acids.

Koch Reaction for Tertiary Carboxylic Acids

The Koch reaction, or its variant the Koch-Haaf reaction, is an industrially significant method for the synthesis of tertiary carboxylic acids from alkenes or alcohols. wikipedia.orgorganicchemistrytutor.comyoutube.com The reaction involves the treatment of the substrate with carbon monoxide and a strong acid, such as sulfuric acid, often at high pressure and elevated temperature. wikipedia.org The Koch-Haaf modification utilizes formic acid as an in situ source of carbon monoxide, allowing the reaction to proceed under milder conditions, sometimes even at room temperature. wikipedia.orgorganicchemistrytutor.com

The mechanism of the Koch reaction proceeds through the formation of a stable tertiary carbocation from the alkene or alcohol precursor. wikipedia.org This carbocation is then attacked by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to the tertiary carboxylic acid. wikipedia.orgyoutube.com

A well-documented example is the synthesis of 1-methylcyclohexanecarboxylic acid from 2-methylcyclohexanol (B165396) using the Koch-Haaf reaction. orgsyn.org In this procedure, a solution of 2-methylcyclohexanol in formic acid is added to concentrated sulfuric acid. The reaction mixture is stirred and then poured onto ice, leading to the precipitation of the product. This method is advantageous for preparing many tertiary carboxylic acids due to its simplicity and often high yields. orgsyn.org It is applicable to a range of primary, secondary, and tertiary alcohols, as well as olefins, which can generate a tertiary carbocation under the reaction conditions. orgsyn.org

| Starting Material | Reagents | Product | Yield (%) |

| 2-Methylcyclohexanol | HCOOH, H2SO4 | 1-Methylcyclohexanecarboxylic acid | 93-101% (crude) |

| 1-Alkylcyclohexenes or 1-Alkylcyclohexanols | CO, H+ or HCOOH, H2SO4 | 1-Alkylcyclohexanecarboxylic acids | Generally good to excellent |

Catalytic Carboxylation with Carbon Dioxide

The synthesis of this compound can be achieved through catalytic carboxylation, a process that introduces a carboxylic acid group onto a substrate. One of the most effective methods for the synthesis of tertiary carboxylic acids, such as the target compound, is through the carboxylation of Grignard reagents or via the Koch-Haaf reaction, which utilizes carbon monoxide as the carboxylating agent in the presence of a strong acid catalyst.

The carboxylation of a Grignard reagent, specifically 1-butylcyclohexylmagnesium halide, with carbon dioxide (CO2) presents a direct route to this compound. This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2. The initial product is a magnesium carboxylate salt, which upon subsequent acidic workup, yields the final carboxylic acid. masterorganicchemistry.comyoutube.com The reaction is typically performed by bubbling gaseous CO2 through a solution of the Grignard reagent or by pouring the Grignard solution over solid carbon dioxide (dry ice). google.com The use of liquid CO2 has also been explored to improve reaction control and yield. google.com

The Koch-Haaf reaction provides an alternative and industrially significant method for the synthesis of tertiary carboxylic acids. wikipedia.orgorganicchemistrytutor.com This reaction typically involves the treatment of an alkene or an alcohol with carbon monoxide (CO) under high pressure and in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or a mixture of phosphoric acid (H3PO4) and boron trifluoride (BF3). wikipedia.org For the synthesis of this compound, a suitable precursor would be 1-butylcyclohexene or 1-butylcyclohexanol. The mechanism proceeds through the formation of a stable tertiary carbocation at the C1 position of the cyclohexane ring, which is then attacked by carbon monoxide to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the desired tertiary carboxylic acid. wikipedia.orgorganicchemistrytutor.com A variation of this method, the Koch-Haaf reaction, uses formic acid as an in-situ source of carbon monoxide, allowing the reaction to be conducted under milder conditions. wikipedia.org

Table 1: Comparison of Carboxylation Methods for this compound Synthesis

| Feature | Carboxylation of Grignard Reagent | Koch-Haaf Reaction |

|---|---|---|

| Carboxylating Agent | Carbon Dioxide (CO2) masterorganicchemistry.com | Carbon Monoxide (CO) wikipedia.org |

| Precursor | 1-Butylcyclohexyl Halide | 1-Butylcyclohexene or 1-Butylcyclohexanol wikipedia.org |

| Catalyst/Reagent | Magnesium (for Grignard formation) masterorganicchemistry.com | Strong Acid (e.g., H2SO4, HF/BF3) wikipedia.org |

| Intermediate | Magnesium Carboxylate masterorganicchemistry.com | Acylium Ion wikipedia.org |

| Reaction Conditions | Typically low temperature (e.g., using dry ice) google.com | High pressure and/or elevated temperature (can be milder with formic acid) wikipedia.org |

| Key Advantage | High selectivity for the target acid. | Utilizes readily available precursors and reagents. wikipedia.org |

Synthesis through Precursor Hydrolysis and Rearrangement

Hydrolysis of Carboxylic Acid Derivatives

The hydrolysis of carboxylic acid derivatives, such as esters and amides, is a fundamental method for the preparation of carboxylic acids. This process can be catalyzed by either acid or base. For the synthesis of this compound, the hydrolysis of a corresponding ester, for instance, methyl 1-butylcyclohexane-1-carboxylate, serves as a direct and efficient route.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. rsc.org It involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. rsc.org

The reactivity of carboxylic acid derivatives towards hydrolysis varies, with acyl chlorides and anhydrides being the most reactive, followed by esters, and then amides, which are the most stable and require more stringent conditions for hydrolysis. researchgate.netrsc.org The hydrolysis of an amide derivative, such as 1-butylcyclohexane-1-carboxamide, would necessitate heating in the presence of a strong acid or base to proceed at a reasonable rate.

A study on the acid-catalyzed hydrolysis of methyl cis- and trans-4-tert-butylcyclohexanecarboxylates, which are structural analogs of a 1-butylcyclohexane-1-carboxylate derivative, provides insight into the reaction kinetics. The study revealed that the rate of hydrolysis is influenced by the stereochemistry of the methoxycarbonyl group, with an equatorial group reacting faster than an axial one.

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of Methyl 4-tert-Butylcyclohexanecarboxylates in 1:1 Dioxan-Water

| Compound | Temperature (°C) | Rate Coefficient (k x 10^5 s^-1) |

| Methyl cis-4-tert-butylcyclohexanecarboxylate | 90.0 | 25.8 |

| Methyl trans-4-tert-butylcyclohexanecarboxylate | 90.0 | 5.4 |

Data adapted from a study on analogous compounds. The cis isomer has an equatorial methoxycarbonyl group, while the trans isomer has an axial one.

Carbocationic Rearrangements in Synthesis

Carbocationic rearrangements are pivotal in the synthesis of highly substituted cyclic compounds, including this compound. numberanalytics.com These rearrangements occur when a less stable carbocation rearranges to a more stable one, typically through a 1,2-hydride or 1,2-alkyl shift. libretexts.org The synthesis of tertiary carboxylic acids via the Koch-Haaf reaction is a prime example where carbocationic intermediates play a central role. wikipedia.orgorganicchemistrytutor.com

The formation of this compound can be envisioned to proceed through a carbocationic rearrangement. For instance, starting with a precursor like 4-butylcyclohexanol (B1275744) or 4-butylcyclohexene, treatment with a strong acid would initially generate a secondary carbocation. This secondary carbocation can then undergo a series of hydride shifts to ultimately form the more stable tertiary carbocation at the C1 position of the cyclohexane ring. This tertiary carbocation is then trapped by carbon monoxide in the Koch-Haaf reaction to yield the desired product after hydrolysis. wikipedia.org

The stability of carbocations follows the order: tertiary > secondary > primary. This driving force for rearrangement ensures that the formation of the tertiary carbocation, and consequently the tertiary carboxylic acid, is the favored pathway. numberanalytics.com It has been noted that the synthesis of 1-tert-butylcyclohexane-1-carboxylic acid can be achieved through the rearrangement and carbocationization of 1-tert-butylcyclohexane, highlighting the significance of such rearrangements in the synthesis of related structures. biosynth.com

Reaction Mechanisms Governing Transformations of 1 Butylcyclohexane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Pathways

The most significant class of reactions for 1-Butylcyclohexane-1-carboxylic acid and its derivatives is nucleophilic acyl substitution. sketchy.com These transformations involve the replacement of a substituent on the acyl carbon with a nucleophile. This process does not follow a direct SN1 or SN2 pathway but proceeds via a characteristic addition-elimination sequence. chemistrysteps.compdx.edu

Nucleophilic acyl substitution reactions uniformly proceed through a two-step mechanism known as the addition-elimination mechanism. chemistrysteps.comlibretexts.org

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl group. This step breaks the carbon-oxygen π bond, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. chemistry.coachmasterorganicchemistry.com

This mechanism is distinct from those involving aldehydes and ketones, which lack a suitable leaving group and thus primarily undergo nucleophilic addition rather than substitution. libretexts.orglibretexts.org

In the presence of an acid catalyst, the reactivity of the carboxylic acid is significantly enhanced, particularly towards weak nucleophiles like alcohols. masterorganicchemistry.com The Fischer esterification is a classic example of this process. masterorganicchemistry.com The mechanism involves several equilibrium steps: masterorganicchemistry.commasterorganicchemistry.com

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. masterorganicchemistry.comyoutube.combyjus.com

Nucleophilic Attack: The alcohol (acting as the nucleophile) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a much better leaving group, water. masterorganicchemistry.commasterorganicchemistry.com

Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final ester product. masterorganicchemistry.com

The entire process is reversible, and the position of the equilibrium can be shifted by controlling reaction conditions, such as using an excess of the alcohol or removing water as it forms. masterorganicchemistry.com Studies on related cyclohexanecarboxylic acid systems show that the conformation of the carboxylic acid group (axial vs. equatorial) can influence the rate of esterification. spcmc.ac.inrsc.org

Base-mediated nucleophilic acyl substitution on this compound presents a challenge. Strong bases readily deprotonate the carboxylic acid to form a carboxylate anion. masterorganicchemistry.com This anion is highly unreactive toward nucleophilic attack due to the negative charge, which repels incoming nucleophiles.

However, bases play a crucial role in several contexts:

Increasing Nucleophilicity: A base can be used to deprotonate a nucleophile (e.g., an alcohol to an alkoxide), making it much more reactive.

Saponification: In the reverse reaction, the base-mediated hydrolysis of an ester (saponification), a strong nucleophile like the hydroxide (B78521) ion attacks the ester's carbonyl carbon. This reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base. masterorganicchemistry.com

Coupling Agents: To facilitate reactions like amide formation directly from the carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. In this process, the carboxylic acid's hydroxyl group is converted into a good leaving group by reacting with DCC, allowing an amine to then act as a nucleophile in a subsequent substitution step. libretexts.org

Reactivity Profiles of Carboxylic Acid Derivatives

This compound can be converted into a range of acyl derivatives, such as acyl chlorides, acid anhydrides, esters, and amides. The reactivity of these derivatives in nucleophilic acyl substitution reactions varies significantly. sketchy.com This reactivity is primarily dictated by the nature of the leaving group; the better the leaving group, the more reactive the derivative. pdx.educhemistry.coach A good leaving group is a weak base. sketchy.comlibretexts.org

The general order of reactivity is: Acyl Halides > Acid Anhydrides > Esters > Amides

This hierarchy allows for the synthesis of less reactive derivatives from more reactive ones. For instance, an acyl chloride can be readily converted to an anhydride, ester, or amide, but the reverse transformations are generally not feasible without specific reagents. pdx.educhemistry.coach

Table 1: Reactivity of Carboxylic Acid Derivatives This interactive table summarizes the factors governing the reactivity of various carboxylic acid derivatives that could be synthesized from this compound.

| Derivative | General Structure (R = 1-Butylcyclohexyl) | Leaving Group | pKa of Conjugate Acid (approx.) | Relative Reactivity |

|---|---|---|---|---|

| Acyl Chloride | R-CO-Cl | Cl⁻ | -7 | Highest |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | 4.8 | High |

| Ester | R-CO-OR' | R'O⁻ | 16 | Moderate |

| Amide | R-CO-NR'₂ | R'₂N⁻ | 38 | Lowest |

Data sourced from principles of leaving group ability and pKa values. sketchy.compdx.edulibretexts.org

Reactions Involving Alpha-Carbon Activation

The carbon atom adjacent to the carboxyl group, known as the alpha-carbon, is a key site for functionalization in this compound. Activation of this position, typically through the formation of an enolate or a similar anionic intermediate, opens pathways for the introduction of new substituents.

Enolate Formation and Stereochemistry of Alkylation

The direct alkylation of a carboxylic acid at the alpha-position is challenging due to the acidic nature of the carboxyl proton. A strong base would preferentially deprotonate the carboxyl group rather than the alpha-carbon. libretexts.org Therefore, the formation of an enolate from this compound for direct alkylation requires a specific strategy. Typically, the carboxylic acid is first converted to its corresponding dianion by using at least two equivalents of a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The first equivalent deprotonates the carboxylic acid, and the second removes a proton from the alpha-carbon to form the enolate.

The stereochemistry of the subsequent alkylation of the enolate derived from a substituted cyclohexane (B81311) system like this compound is a critical consideration. The incoming electrophile (alkyl halide) will approach the enolate from the less sterically hindered face of the cyclohexane ring. youtube.com The conformation of the cyclohexane ring, which exists predominantly in a chair form, dictates the steric environment. The bulky butyl group at the C1 position will influence the facial selectivity of the alkylation.

In the chair conformation of the enolate, the two faces of the planar enolate system are diastereotopic. The approach of an electrophile will be favored from the face opposite to the larger substituent or the one that presents less steric hindrance. For 1-substituted cyclohexane systems, the stereochemical outcome of alkylation on the alpha-anion is highly dependent on the nature of the substituent and the reaction conditions. acs.org The alkylation of metal enolates is a powerful method for creating new carbon-carbon bonds with stereochemical control. uwo.ca

Table 1: Factors Influencing Stereochemistry of Alkylation

| Factor | Influence on Stereoselectivity |

| Bulky Substituents | Direct the incoming electrophile to the opposite, less hindered face of the ring. |

| Base Used | The choice of base can influence the geometry of the enolate formed. |

| Solvent | Can affect the aggregation state and reactivity of the enolate. |

| Temperature | Lower temperatures often lead to higher stereoselectivity. |

| Electrophile | The size and reactivity of the alkylating agent can impact the transition state geometry. |

Oxidation and Reduction Mechanisms

The carboxylic acid functional group and the cyclohexane ring of this compound can undergo various oxidation and reduction reactions, leading to a range of transformed products.

Carboxylic Acid Reduction to Alcohol

The reduction of the carboxylic acid group in this compound to a primary alcohol, (1-butylcyclohexyl)methanol, is a fundamental transformation. This reduction is effectively achieved using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comwikipedia.orgvaia.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org

The reaction mechanism proceeds in several steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion (H⁻) from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

Nucleophilic Acyl Substitution: A second hydride ion from LiAlH₄ attacks the carbonyl carbon of the carboxylate. This step is often facilitated by the coordination of the aluminum to the carbonyl oxygen, making the carbonyl carbon more electrophilic. This leads to the formation of a tetrahedral intermediate which then collapses to form an aldehyde.

Aldehyde Reduction: The aldehyde intermediate formed is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄. A hydride attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate.

Protonation: An acidic workup (e.g., with dilute H₂SO₄) is required to protonate the resulting aluminum alkoxide complex to yield the final primary alcohol product, (1-butylcyclohexyl)methanol. libretexts.orgstackexchange.com

Table 2: Reagents for Carboxylic Acid Reduction

| Reagent | Reactivity with Carboxylic Acids | Product |

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Low / No reaction | No reaction |

| Diborane (B₂H₆) | High | Primary Alcohol |

Oxidative Transformations of the Cyclohexane Ring

The saturated cyclohexane ring of this compound is generally resistant to oxidation under mild laboratory conditions. However, oxidative transformations can occur under specific, often biological, conditions. Studies on the metabolism of cyclohexane carboxylic acids in microorganisms have revealed pathways involving the oxidation of the cyclohexane ring. researchgate.net

One such transformation is the hydroxylation of the cyclohexane ring. For instance, in biological systems, mitochondrial enzymes can hydroxylate the ring, a process that may be initiated by the formation of a CoA ester of the carboxylic acid. nih.gov The degradation can proceed through a series of dehydrogenation steps, potentially leading to the aromatization of the ring in some microorganisms. researchgate.netasm.org The initial steps in the anaerobic degradation of cyclohexane carboxylic acid involve its activation to the corresponding acyl-CoA, followed by dehydrogenation. asm.org

In a non-biological context, achieving selective oxidation of the C-H bonds of the cyclohexane ring is a significant challenge in synthetic chemistry. Such transformations would typically require harsh reagents or specialized catalytic systems that are beyond the scope of standard organic synthesis methods. The biodegradation of cyclohexane carboxylic acid has been studied, indicating that microorganisms can effectively degrade the compound under aerobic conditions. nih.gov

Derivatization and Functionalization Strategies

Esterification Reactions

Esterification, the process of forming an ester, is a common transformation for carboxylic acids. This can be achieved through various methods, each with its own advantages and limitations.

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This is a reversible equilibrium reaction. masterorganicchemistry.comlibretexts.org To favor the formation of the ester product from 1-Butylcyclohexane-1-carboxylic acid, an excess of the alcohol is typically used as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is employed. masterorganicchemistry.comathabascau.ca The removal of water as it is formed can also drive the equilibrium towards the products. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org A subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final ester product. masterorganicchemistry.com

Illustrative Reaction: Fischer Esterification of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 1-butylcyclohexane-1-carboxylate |

| This compound | Ethanol | TsOH | Ethyl 1-butylcyclohexane-1-carboxylate |

This table presents plausible reaction components for the Fischer esterification of this compound.

An alternative and often more efficient method for ester synthesis involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. orgoreview.comchemguide.co.uk this compound can be converted to 1-butylcyclohexane-1-carbonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org

The resulting acyl chloride is highly electrophilic and reacts readily with alcohols, even less reactive ones like phenols, to form the corresponding ester in an irreversible reaction. chemguide.co.uklibretexts.org This reaction is a nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then eliminates a chloride ion to form the ester. youtube.com

General Reaction Scheme:

Amidation and Other Nitrogen-Containing Derivatives

The synthesis of amides and other nitrogen-containing compounds from this compound opens up further avenues for creating molecules with potential biological activity.

Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. encyclopedia.pub Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. mdpi.com A wide array of activating agents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts like BOP reagent. arkat-usa.org

The activated carboxylic acid intermediate, which can be an O-acylisourea in the case of DCC, is then susceptible to nucleophilic attack by an amine to form the corresponding amide. libretexts.org This method is broadly applicable and allows for the formation of amides from a wide range of amines under mild conditions. mdpi.comorganic-chemistry.org

| Activating Agent | Amine | Product |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Ammonia | 1-Butylcyclohexane-1-carboxamide |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Benzylamine | N-Benzyl-1-butylcyclohexane-1-carboxamide |

| T3P® (Propylphosphonic Anhydride) | Diethylamine | N,N-Diethyl-1-butylcyclohexane-1-carboxamide |

This interactive table showcases various activating agents for the amidation of this compound with different amines.

A particularly useful derivative is the N-methoxy-N-methylamide, also known as the Weinreb amide. The synthesis of a Weinreb amide from a carboxylic acid can be achieved directly using specific coupling reagents or via a two-step process involving the formation of an acyl chloride. arkat-usa.orgmychemblog.comorientjchem.org The direct conversion often employs reagents that activate the carboxylic acid, which then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. arkat-usa.orgorientjchem.org

Weinreb amides are valuable synthetic intermediates because they can react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. mychemblog.comorientjchem.org This stability is attributed to the formation of a stable chelated tetrahedral intermediate. mychemblog.com

General Procedure for Weinreb Amide Synthesis:

Activation of this compound with a coupling agent (e.g., CDI, HBTU).

Reaction with N,O-dimethylhydroxylamine hydrochloride to form N-methoxy-N-methyl-1-butylcyclohexane-1-carboxamide.

The Curtius rearrangement is a powerful thermal or photochemical reaction that converts an acyl azide (B81097) into an isocyanate. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The acyl azide of this compound can be prepared from its corresponding acyl chloride by reaction with sodium azide, or directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). nih.govnih.gov

The rearrangement proceeds with the loss of nitrogen gas and the migration of the alkyl group (the 1-butylcyclohexyl group) to the nitrogen atom, forming 1-butyl-1-isocyanatocyclohexane. wikipedia.orgmasterorganicchemistry.com A key feature of this reaction is that the migration occurs with complete retention of the stereochemistry of the migrating group. nih.gov

The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. wikipedia.orgnih.gov For instance, reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield the primary amine, 1-amino-1-butylcyclohexane. organic-chemistry.org Reaction with an alcohol yields a carbamate, and reaction with an amine produces a urea (B33335) derivative. wikipedia.org

Reaction Sequence for Curtius Rearrangement:

Formation of Acyl Halides

The conversion of this compound to its corresponding acyl halide is a critical first step for numerous subsequent transformations, as acyl halides are highly reactive intermediates. wikipedia.org The most common derivative is the acyl chloride, 1-butylcyclohexane-1-carbonyl chloride, which can be synthesized using several standard halogenating agents. chemguide.co.uk

The primary methods involve treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂): This is a widely used reagent due to the convenient removal of byproducts. The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. chemguide.co.uk

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uk The liquid products can be separated via fractional distillation.

Reaction: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

Oxalyl Chloride ((COCl)₂): Often used for smaller-scale or more sensitive applications, oxalyl chloride reacts under mild conditions, typically with a catalytic amount of dimethylformamide (DMF), to produce the acyl chloride and gaseous byproducts (CO, CO₂).

A process for preparing carbonyl chlorides from carboxylic acids and phosgene (B1210022) has also been described, which proceeds in the presence of a catalytic adduct of phosgene and an N,N-disubstituted formamide. google.com These methods provide reliable access to 1-butylcyclohexane-1-carbonyl chloride, a key building block for esters, amides, and ketones. libretexts.org

Table 1: Common Reagents for Acyl Chloride Synthesis

| Reagent | Formula | Byproducts | Phase | Key Advantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous byproducts are easily removed. chemguide.co.uk |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid | Highly reactive, effective for many acids. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Mild conditions, volatile byproducts. |

Advanced Functionalization of the Alkyl Chain

The n-butyl group attached to the cyclohexane (B81311) ring offers opportunities for selective modification, enabling the introduction of diverse functional groups and the construction of more complex carbon skeletons.

Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes carboxylic acids as readily available and stable coupling partners, releasing carbon dioxide as the only byproduct. nih.govrsc.org While direct functionalization of the butyl chain of this compound is challenging, its derivatives can be employed in such reactions. For instance, after converting the parent acid into a derivative (e.g., an N-hydroxyphthalimide ester), metallaphotoredox catalysis can facilitate the coupling of the alkyl group with aryl halides. bham.ac.uk This approach enables the formation of new carbon-carbon bonds at the site of the former carboxylic acid group.

Iron-catalyzed Kumada cross-couplings have demonstrated functional group tolerance, providing another potential route for coupling derivatives of the parent acid. researchgate.net These reactions typically involve the coupling of an organomagnesium reagent with an organic halide, but advancements have expanded the scope to include other coupling partners.

Click Chemistry Methodologies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for molecular assembly. organic-chemistry.orgrsc.org To utilize this methodology, the this compound structure must first be appended with either a terminal alkyne or an azide function.

A synthetic strategy could involve modifying the n-butyl chain. For example, starting from a precursor like 1-(4-bromobutyl)cyclohexane-1-carboxylic acid, a nucleophilic substitution reaction with sodium azide (NaN₃) would install the necessary azide handle. Alternatively, a terminal alkyne could be introduced via a similar substitution using an appropriate acetylide anion. Once functionalized, this "clickable" derivative of this compound can be conjugated with a complementary azide- or alkyne-containing molecule. The resulting 1,2,3-triazole linkage is exceptionally stable, making this a robust method for creating complex molecular architectures for applications in medicinal chemistry and materials science. nih.gov For biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) using a strained cycloalkyne offers a metal-free alternative. youtube.com

Site-Selective Functionalization of the Cyclohexane Ring

Directing group-assisted C-H functionalization allows for the selective modification of otherwise unreactive carbon-hydrogen bonds, representing a major advance in synthetic chemistry. nih.govyoutube.com The carboxylic acid moiety of this compound can serve as an effective internal directing group for such transformations.

Catalytic C-H Functionalization and Lactonization

The carboxylic acid group can direct a transition metal catalyst, typically palladium, to activate specific C-H bonds within the cyclohexane ring, leading to the formation of a new C-O bond and creating a lactone. nih.govuni-kiel.de This process is known as C-H lactonization.

Depending on the ligand and reaction conditions, different C-H bonds can be targeted:

β-Lactonization: Palladium catalysts, when paired with specific mono-N-protected amino acid (MPAA) ligands, can facilitate the activation of β-C(sp³)–H bonds. nih.gov This leads to the formation of a highly strained but synthetically versatile β-lactone. The reaction often employs an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

γ-Lactonization: The formation of more stable five-membered γ-lactones can be achieved by activating γ-C(sp³)–H bonds. uni-kiel.de Different palladium catalysts, often employing quinoline-pyridone or sulfonamide-pyridone based ligands, can direct this transannular C-H activation. nih.govnih.gov These reactions enable the functionalization of a wide range of aliphatic acids, including those with challenging substitution patterns. uni-kiel.deresearchgate.net

These catalytic systems demonstrate remarkable regioselectivity, allowing for precise modification of the cyclohexane scaffold. The resulting lactones are valuable intermediates that can be opened to reveal new functional groups at specific positions on the ring.

Table 2: Catalytic Systems for C-H Lactonization

| Lactone Type | Catalyst System | Ligand Type | Oxidant | Targeted Bond | Reference |

|---|---|---|---|---|---|

| β-Lactone | Palladium (e.g., Pd(CH₃CN)₂Cl₂) | Mono-N-protected amino acid (MPAA) | TBHP | β-C(sp³)–H | nih.gov |

| γ-Lactone | Palladium (e.g., Pd(OAc)₂) | Quinoline-pyridone | p-Xyloquinone | β-C(sp³)–H (transannular) | nih.gov |

| γ-Lactone | Palladium | Sulfonamide-pyridone | Aryl Iodide | γ-C(sp³)–H (transannular) | nih.gov |

Stereochemistry and Conformational Analysis

Conformational Dynamics of Cyclohexane (B81311) Rings with Alkyl Substituents

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, providing insight into the spatial arrangement of atoms and the associated energy landscapes. For 1-butylcyclohexane-1-carboxylic acid, the cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org The presence of two substituents on the same carbon atom (C1) introduces specific conformational preferences and dynamics.

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. This interconversion, known as a ring flip, involves the simultaneous rotation of all C-C single bonds. pressbooks.pub In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position. biosynth.comlibretexts.org

Through the process of ring flipping, the axial substituent moves to an equatorial position, and the equatorial substituent moves to an axial position. Consequently, two distinct chair conformers are in equilibrium. The relative stability of these two conformers is determined by the steric demands of the butyl and carboxylic acid groups.

| Conformer A | Conformer B |

|---|---|

| Butyl group (axial), Carboxylic acid group (equatorial) | Butyl group (equatorial), Carboxylic acid group (axial) |

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. wikipedia.org A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.com

For a butyl group, the A-value is comparable to other alkyl groups like ethyl (A-value ≈ 1.75 kcal/mol) and isopropyl (A-value ≈ 2.15 kcal/mol). masterorganicchemistry.com The n-butyl group is expected to have a slightly higher A-value than the ethyl group due to its larger size. The carboxylic acid group (-COOH) has a reported A-value of approximately 1.4 kcal/mol (or 5.90 kJ/mol). chegg.comchegg.com

Given that the butyl group is sterically bulkier than the carboxylic acid group, the equilibrium will favor the conformer where the butyl group is in the more spacious equatorial position. This minimizes steric strain arising from interactions between the axial butyl group and the axial hydrogens on the same side of the ring. Therefore, Conformer B, with an equatorial butyl group and an axial carboxylic acid group, is the more stable and predominant conformation at equilibrium.

| Substituent | Approximate A-value (kcal/mol) |

|---|---|

| -CH3 | 1.70 masterorganicchemistry.com |

| -CH2CH3 | 1.75 masterorganicchemistry.com |

| -CH(CH3)2 | 2.15 masterorganicchemistry.com |

| -C(CH3)3 | > 4.9 masterorganicchemistry.com |

| -COOH | ~1.4 chegg.comchegg.com |

The interconversion between the two chair conformers of this compound is not instantaneous and requires surmounting an energy barrier. For unsubstituted cyclohexane, the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol (about 45 kJ/mol). masterorganicchemistry.comchemrxiv.org This process proceeds through higher-energy transition states, such as the half-chair and twist-boat conformations. pressbooks.pub

Diastereoselectivity and Stereocontrol in Synthetic Transformations

The conformational bias of this compound has significant implications for its reactivity in synthetic transformations, particularly in reactions that generate new stereocenters. The fixed orientation of the substituents can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

In reactions involving this compound or its derivatives, both steric and electronic effects play a crucial role in determining the stereochemical outcome. The bulky butyl group, preferentially occupying the equatorial position, creates a sterically hindered environment on one face of the molecule. Reagents will preferentially approach from the less hindered face, which is generally opposite to the equatorial butyl group.

In the context of asymmetric synthesis, chiral catalysts can be employed to control the stereochemical outcome of reactions involving this compound. Chiral Lewis acids, for example, can coordinate to the carboxylic acid or a derivative thereof, creating a chiral environment around the reactive center. This coordination can effectively block one face of the molecule, forcing the reagent to attack from the other, leading to the formation of a specific enantiomer or diastereomer.

The effectiveness of a chiral catalyst in inducing stereoselectivity depends on the precise match between the catalyst's chiral structure and the substrate. acs.org While specific examples detailing the use of chiral catalysts with this compound are not extensively documented in readily available literature, the principles of chiral Lewis acid catalysis are well-established for similar substrates, such as in asymmetric Baylis-Hillman reactions or enantioselective oxidations. masterorganicchemistry.com The choice of a suitable chiral ligand and metal center is critical for achieving high levels of stereocontrol in such transformations.

Theoretical Studies and Computational Chemistry

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used in computational chemistry. Ab initio methods derive their results from first principles, without the use of experimental data, by solving the Schrödinger equation. DFT, on the other hand, calculates the electronic structure based on the electron density, offering a computationally less expensive yet highly accurate alternative. nih.gov These methods are particularly useful for studying the conformational landscape and intramolecular interactions of complex molecules like 1-butylcyclohexane-1-carboxylic acid.

The cyclohexane (B81311) ring in this compound exists predominantly in a chair conformation. The two substituents, a butyl group and a carboxylic acid group, are attached to the same carbon atom (C1) and can occupy either axial or equatorial positions. This gives rise to two primary chair conformers that can interconvert via a ring-flip.

The conformational preference is dictated by the steric strain arising from 1,3-diaxial interactions. When a substituent is in the axial position, it experiences steric repulsion from the axial hydrogens on carbons 3 and 5 of the ring. libretexts.org Given that both a butyl group and a carboxylic acid group are larger than a hydrogen atom, it is expected that the conformer placing the larger of the two groups in the equatorial position would be more stable. However, since both are on the same carbon, one must be axial while the other is equatorial in any given chair conformation (unless the ring is forced into a twist-boat conformation, which is generally less stable).

A computational study would involve geometry optimization of the possible conformers, followed by calculation of their single-point energies using a high-level basis set. For instance, DFT calculations using a functional like B3LYP or a more modern functional that accounts for dispersion interactions (e.g., M06-2X or B2PLYP-D), combined with a basis set such as 6-311++G(d,p), would provide reliable relative energies. rsc.org The results of such calculations would yield a quantitative measure of the energy difference between the conformer with an axial butyl group and the one with an axial carboxylic acid group.

Table 1: Representative Steric Strain (A-values) for Common Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | >5.0 |

| -COOH | 1.4 |

| -OH | 0.9 |

| -Cl | 0.6 |

Note: This table provides context for the steric bulk of various substituents. The values are for monosubstituted cyclohexanes and serve to illustrate the principles of steric strain. The actual energetic balance in this compound would be more complex due to the geminal disubstitution.

Beyond simple conformational energies, DFT and ab initio methods allow for a detailed analysis of the underlying steric and non-bonded interactions. The electron density distribution obtained from these calculations can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). These analyses can identify and quantify specific interactions, such as:

1,3-Diaxial Repulsion: The primary source of steric strain in axial conformers. Calculations can quantify the energetic penalty of the interaction between the axial substituent (either the butyl or carboxylic acid group) and the axial hydrogens at C3 and C5. libretexts.org

Gauche Interactions: The butyl group itself can adopt different conformations (anti, gauche). The interaction between the butyl chain and the cyclohexane ring can introduce additional gauche-type repulsive interactions.

Intramolecular Hydrogen Bonding: In the conformer where the carboxylic acid is axial, there is a possibility of weak hydrogen bonding between the acidic proton and other parts of the molecule, which could slightly stabilize this conformation. Conversely, the equatorial carboxylic acid group might engage in different solvation interactions.

Dispersion Forces: London dispersion forces, which are attractive in nature, play a significant role in the stability of conformers, especially for nonpolar groups like the butyl chain. nih.gov Modern DFT functionals with dispersion corrections are essential for accurately capturing these effects. rsc.org

A detailed computational analysis would map the potential energy surface of the molecule by systematically rotating the C1-butyl bond and the C-COOH bond to identify all local minima and the transition states connecting them.

Molecular Mechanics and Semiempirical Methods in Conformational Analysis

While ab initio and DFT methods provide high accuracy, they are computationally intensive. For rapid conformational searching or for studying very large systems, molecular mechanics (MM) and semiempirical methods are often employed. nih.gov

Molecular Mechanics (MM) methods use classical physics and a set of empirically derived parameters (a force field) to calculate the potential energy of a molecule as a function of its geometry. youtube.com The total steric energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. pitt.eduyoutube.com Programs like Avogadro, using force fields such as MMFF94 or UFF, can quickly optimize the geometry of the conformers of this compound and estimate their relative strain energies. sapub.org While less accurate than quantum mechanical methods, MM is excellent for quickly identifying low-energy conformers that can then be subjected to higher-level DFT or ab initio analysis. nih.gov

Semiempirical Methods , such as AM1, PM3, and the more recent PM6 and PM7, are based on the Hartree-Fock formalism but use empirical parameters to simplify many of the complex calculations. nih.govrsc.org These methods are much faster than ab initio or DFT calculations and can provide reasonable estimates of conformational energies and electronic properties. rsc.org They are particularly useful for exploring the potential energy surface of a molecule to identify various stable conformers and the barriers between them.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the structures of transition states and the energetics of reaction pathways. For this compound, computational methods can be used to study various reactions, such as those involving the carboxylic acid group.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. fossee.in Locating and characterizing the transition state is a key goal of computational reaction mechanism studies. ims.ac.jpmit.edu

For example, consider the esterification of this compound with an alcohol, or its reduction with a reagent like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org Both reactions proceed via a nucleophilic attack on the carbonyl carbon of the carboxylic acid. bham.ac.ukpharmdguru.com

A computational study of such a reaction would involve the following steps:

Geometry Optimization: The structures of the reactants (this compound and the nucleophile) and the expected products are optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a saddle point on the potential energy surface. fossee.in Methods like the Nudged Elastic Band (NEB) or various eigenvector-following algorithms are used for this purpose. sciencedaily.com

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fossee.in

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactant and product minima on the potential energy surface. fossee.in

Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The most downfield signal is expected for the acidic proton of the carboxylic acid group (-COOH), typically appearing as a broad singlet in the region of 10–12 ppm; its exact chemical shift is dependent on concentration and solvent due to hydrogen bonding. libretexts.org The protons on the n-butyl chain would resolve into distinct signals. The terminal methyl (CH₃) protons would appear as a triplet around 0.9 ppm. The two methylene (B1212753) (CH₂) groups of the butyl chain would present as complex multiplets between approximately 1.2 and 1.6 ppm. The protons of the cyclohexane (B81311) ring would produce a series of complex, overlapping multiplets in the approximate range of 1.2 to 2.2 ppm. The protons on the carbon adjacent to the carboxyl group are expected to be the most deshielded among the ring protons. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for 1-Butylcyclohexane-1-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Cyclohexane H | 1.2 - 2.2 | Multiplet |

| Butyl -CH₂- | 1.2 - 1.6 | Multiplet |

| Butyl -CH₃ | ~0.9 | Triplet |

Note: Predicted values are based on general chemical shift ranges and data from analogous structures. libretexts.orgchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the structure (one carboxyl carbon, four butyl carbons, and six cyclohexane carbons).

The carboxyl carbon (-COOH) is the most deshielded, with its signal appearing far downfield, typically in the 165–185 ppm range for saturated aliphatic acids. libretexts.org The quaternary carbon of the cyclohexane ring, to which both the butyl and carboxyl groups are attached, would appear in the 40-55 ppm range. oregonstate.edu The remaining carbons of the cyclohexane ring and the butyl chain would produce signals in the upfield aliphatic region, generally between 10 and 40 ppm. oregonstate.eduorganicchemistrydata.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between carbon types. A DEPT-90 experiment would only show signals for CH (methine) carbons. A DEPT-135 experiment would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent from both DEPT spectra. pressbooks.pub This would allow for the unambiguous assignment of the quaternary C1, the CH₂ and CH₃ groups of the butyl chain, and the CH₂ groups of the cyclohexane ring.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

| -COOH | 165 - 185 | No Signal | No Signal |

| C1 (Quaternary) | 40 - 55 | No Signal | No Signal |

| Cyclohexane CH₂ | 20 - 40 | Negative | No Signal |

| Butyl CH₂ | 20 - 40 | Negative | No Signal |

| Butyl CH₂ | 20 - 40 | Negative | No Signal |

| Butyl CH₃ | 10 - 15 | Positive | No Signal |

Note: Predicted values are based on general chemical shift ranges. libretexts.orgoregonstate.edu

The analysis of proton-proton coupling constants (J-values), particularly the three-bond coupling (³J), is crucial for determining the stereochemical configuration of cyclic systems like cyclohexane. The magnitude of the ³J coupling constant between two adjacent protons is dependent on the dihedral angle between them.

In a cyclohexane chair conformation, the coupling between two adjacent axial protons (³Jₐₐ) is typically large (10–13 Hz), whereas axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are much smaller (2–5 Hz). By analyzing the complex splitting patterns and measuring the coupling constants of the cyclohexane ring protons, the preferred chair conformation and the axial or equatorial orientation of the substituent groups can be inferred. Although specific data for the title compound is unavailable, this methodology would be the primary NMR approach to investigate its conformational preferences.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. This compound exhibits highly characteristic absorption bands that confirm the presence of the carboxylic acid moiety.

In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the IR spectrum. The most prominent feature is a very broad O-H stretching absorption that extends from approximately 2500 to 3300 cm⁻¹. libretexts.org This broad signal is a hallmark of the carboxylic acid functional group and often overlaps with the sharper C-H stretching absorptions. The C-H stretching vibrations for the alkyl portions of the molecule (the butyl chain and cyclohexane ring) are expected to appear as sharp peaks in the 2850–3000 cm⁻¹ region. libretexts.org

Another key diagnostic peak is the intense C=O (carbonyl) stretching absorption. For a saturated, dimerized carboxylic acid, this band typically appears in the range of 1690–1760 cm⁻¹. libretexts.org Additional informative peaks include the C-O stretch, which is found between 1210 and 1320 cm⁻¹, and O-H bending vibrations. libretexts.org

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (in -COOH) | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong, Sharp |

| C=O (in -COOH) | Stretch (H-bonded) | 1690 - 1760 | Strong, Sharp |

| C-O (in -COOH) | Stretch | 1210 - 1320 | Medium |

| O-H (in -COOH) | Bend | 910 - 950 | Medium, Broad |

Source: General IR spectroscopy data for carboxylic acids. libretexts.org

X-ray Diffraction for Solid-State Structure Determination

While no published X-ray diffraction data for this compound itself were found, this technique is the definitive method for determining the precise three-dimensional structure of a crystalline solid. The analysis provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its packing arrangement in the crystal lattice.

A study on a closely related compound, cis-4-t-butylcyclohexane-1-carboxylic acid, illustrates the power of this technique. iucr.org The X-ray analysis revealed that the molecules form centric dimers in the solid state through nearly linear hydrogen bonds between the carboxylic acid groups of two adjacent molecules. iucr.org This hydrogen-bonding pattern is a characteristic feature of most carboxylic acids in the solid state. The study also precisely defined the chair conformation of the cyclohexane ring and the specific orientations of both the carboxyl and t-butyl groups, including puckering and twisting away from ideal staggered forms. iucr.org A similar analysis of this compound would provide unambiguous proof of its solid-state conformation and intermolecular interactions.

Chromatographic Separations and Purity Assessment

Chromatography is essential for the separation, purification, and assessment of the purity of this compound. The choice of technique depends on the scale and purpose of the analysis.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and get a preliminary assessment of purity. libretexts.org For a carboxylic acid, the stationary phase is typically polar, such as silica (B1680970) gel. The mobile phase is a less polar solvent system, often with a small amount of acid (like acetic acid) added to ensure the carboxylic acid remains protonated and produces a compact spot rather than streaking. researchgate.net Due to the high polarity of the carboxylic acid group, the compound generally exhibits a relatively low retention factor (Rf) compared to less polar compounds like esters or hydrocarbons. acs.org

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for purity assessment. oup.com For a non-chromophoric compound like this compound, detection can be challenging with standard UV detectors at high wavelengths, but it can be detected at low wavelengths (~200-210 nm). sielc.com Alternatively, derivatization with a fluorescent tag can be employed for highly sensitive fluorescence detection. nih.govpsu.edu Reversed-phase HPLC, using a nonpolar C18 stationary phase and a polar mobile phase (e.g., a buffered mixture of water and acetonitrile (B52724) or methanol), is a common method for analyzing carboxylic acids. epa.gov The retention time of the compound provides a reliable measure for identification and quantification, allowing for the determination of its purity with high accuracy.

Catalytic Applications and Sustainable Synthesis Approaches

Catalytic Activation and Utilization of Carbon Dioxide (CO2)

The use of carbon dioxide (CO2) as a C1 building block is a highly attractive strategy for sustainable chemical synthesis. This approach allows for the transformation of an abundant greenhouse gas into valuable chemicals, including carboxylic acids.

Organometallic catalysts are at the forefront of activating and converting CO2 into useful organic molecules. These catalysts can facilitate the formation of new carbon-carbon bonds by bringing CO2 and an organic substrate into close proximity within the catalyst's coordination sphere. While specific research on the use of organometallic catalysts for the synthesis of 1-Butylcyclohexane-1-carboxylic acid is not extensively documented, the general principles of CO2 activation are applicable. For instance, various transition metal complexes, including those based on nickel, copper, and rhodium, have been shown to catalyze the carboxylation of various organic substrates with CO2.

A promising route for the synthesis of carboxylic acids is the reductive coupling of CO2 with alkenes. This reaction involves the addition of a carboxyl group from CO2 to a carbon-carbon double bond. One documented, though related, synthesis involves the carboxylation of propene with carbon dioxide to produce 1-tert-butylcyclohexane-1-carboxylic acid, which proceeds in the presence of a catalyst such as platinum oxide or Raney nickel. biosynth.com This process suggests the feasibility of similar transformations for producing this compound. The general mechanism for such reactions often involves the formation of a metal-hydride species that can react with both the alkene and CO2.

A general representation of the reductive coupling of an alkene with CO2 is shown below:

Alkene + CO2 + Reducing Agent --(Catalyst)--> Carboxylic Acid

The development of catalytic systems that can achieve this transformation efficiently and with high selectivity is a key area of research. nih.gov

Transition and Non-Transition Metal Catalysis

Both transition and non-transition metals play a crucial role in catalysis, offering distinct advantages in terms of reactivity, selectivity, and cost.

Transition metals are widely used in catalysis due to their variable oxidation states and ability to coordinate with organic molecules. nih.gov In the context of synthesizing cyclic carboxylic acids, transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, are often employed. nih.gov For example, ruthenium has been shown to catalyze the alkoxycarbonylation of alkenes with carbon dioxide. nih.gov While direct evidence for the synthesis of this compound using these specific catalysts is limited in the provided search results, the general applicability of these catalytic systems to the carboxylation of cyclohexene (B86901) derivatives is a reasonable extrapolation.

Non-transition metal catalysts, such as those based on aluminum or lithium, are also utilized in organic synthesis. For instance, lithium aluminum hydride (Li[AlH4]) is a powerful reducing agent used in the synthesis of alcohols from carboxylic acids, indicating the reactivity of such metal hydrides. wikipedia.org While not a direct carboxylation catalyst, the principles of metal-mediated transformations are relevant.

| Catalyst Type | Examples | Potential Application in Carboxylic Acid Synthesis |

| Transition Metal | Platinum Oxide, Raney Nickel, Ruthenium Complexes | Carboxylation of alkenes with CO2 |

| Non-Transition Metal | Lithium Aluminum Hydride (as a related reagent) | Reduction of carboxylic acids (demonstrates metal hydride reactivity) |

Catalyst Design for Site and Stereoselectivity

Achieving high levels of site- and stereoselectivity is a critical goal in organic synthesis, as it allows for the precise construction of complex molecules. In the synthesis of this compound, catalyst design plays a pivotal role in ensuring that the carboxyl group is introduced at the correct position and, if applicable, with the desired stereochemistry.

Site Selectivity: In the carboxylation of a butylcyclohexene precursor, a catalyst must be designed to direct the addition of the carboxyl group to the desired carbon atom of the double bond. This is often achieved by tuning the electronic and steric properties of the ligands attached to the metal center.

Stereoselectivity: If the starting material is chiral or if a chiral center is formed during the reaction, a stereoselective catalyst is required to produce a single enantiomer or diastereomer of the product. This is typically accomplished using chiral ligands that create a chiral environment around the metal catalyst.

While the search results lack specific examples of catalyst design for the site- and stereoselective synthesis of this compound, the principles of asymmetric catalysis are well-established. For instance, the development of new ligand systems has led to unprecedented control over selectivity in various catalytic reactions. The design of such selective catalysts would be a key challenge and a significant achievement in the synthesis of this specific carboxylic acid.

Emerging Research Directions for 1 Butylcyclohexane 1 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-alkylcyclohexane-1-carboxylic acids, such as the 1-butyl derivative, has traditionally relied on established methods. However, current research is focused on developing more efficient, selective, and scalable synthetic pathways.

One of the most versatile and widely applicable methods for the synthesis of tertiary carboxylic acids is the carboxylation of Grignard reagents . rsc.orgcam.ac.uk This method involves the reaction of an appropriate Grignard reagent with carbon dioxide. In the case of 1-butylcyclohexane-1-carboxylic acid, the synthesis would commence with the formation of 1-butylcyclohexylmagnesium halide from the corresponding 1-butylcyclohexyl halide. This Grignard reagent then reacts with solid carbon dioxide (dry ice) in an anhydrous ether solvent, followed by acidic workup to yield the desired carboxylic acid. rsc.org A key advantage of this method is its applicability to a wide range of primary, secondary, and tertiary alkyl halides. rsc.org

Another significant route is the hydrolysis of nitriles . cam.ac.ukresearchgate.net This two-step process begins with the nucleophilic substitution of a suitable haloalkane with a cyanide salt to form a nitrile. For the synthesis of this compound, this would involve the reaction of 1-bromo-1-butylcyclohexane with sodium or potassium cyanide to yield 1-butyl-1-cyanocyclohexane. The subsequent hydrolysis of the nitrile, which can be catalyzed by either acid or base, produces the target carboxylic acid. researchgate.netgoogle.com This method provides a reliable way to introduce the carboxylic acid functionality.

Recent advancements have also explored the catalytic carboxylation of olefins . mdpi.comresearchgate.net This approach utilizes carbon dioxide as a C1 building block in the presence of a suitable catalyst to directly carboxylate an olefin precursor, such as 1-butylcyclohexene. dur.ac.uk This method is of particular interest from a green chemistry perspective due to the utilization of abundant and non-toxic carbon dioxide. rug.nlmdpi.com Research in this area is focused on developing highly active and selective catalyst systems to improve yields and reaction conditions. mdpi.com

A summary of common synthetic precursors is provided in the table below.

| Precursor | Reagents | Product |

| 1-Butylcyclohexyl halide | 1. Mg, anhydrous ether 2. CO2 3. H3O+ | This compound |

| 1-Bromo-1-butylcyclohexane | 1. NaCN 2. H3O+, heat | This compound |

| 1-Butylcyclohexene | CO2, Catalyst | This compound |

Exploration of Advanced Derivatization and Functionalization Strategies

The carboxylic acid group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives with potentially useful properties.

Esterification is a fundamental derivatization reaction for carboxylic acids. Due to the steric hindrance around the quaternary carbon center in this compound, esterification can be challenging. However, methods for the esterification of sterically hindered carboxylic acids have been developed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is an effective method for forming esters under mild conditions, even with sterically demanding substrates. organic-chemistry.org Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can also be employed, often using a large excess of the alcohol to drive the equilibrium towards the product. masterorganicchemistry.com The choice of method depends on the specific alcohol and the desired reaction conditions.

Amide formation is another crucial derivatization strategy. Direct reaction of this compound with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. dur.ac.uk To overcome this, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide. youtube.comkhanacademy.org Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid and amine. youtube.com

Recent research has also focused on the palladium-catalyzed γ-C(sp³)–H arylation of cycloalkane carboxylic acids. researchgate.netnih.govresearchgate.net This advanced functionalization strategy allows for the direct introduction of an aryl group at the γ-position of the cyclohexane (B81311) ring, offering a powerful tool for creating complex molecular architectures. While specific applications to this compound are still emerging, this methodology holds significant promise for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. nih.gov

A summary of common derivatization reactions is presented below.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) or DCC/DMAP | Ester |

| Amide Formation | 1. SOCl2 or (COCl)2 2. Amine | Amide |

| γ-C–H Arylation | Aryl halide, Palladium catalyst, Ligand | γ-Aryl-1-butylcyclohexane-1-carboxylic acid |

Application of Computational Chemistry for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. For this compound, computational methods are being applied to understand its conformational behavior and to predict the outcomes of chemical reactions.

The conformational landscape of substituted cyclohexanes is a classic area of study in stereochemistry. The presence of a bulky butyl group and a carboxylic acid at the same carbon atom in this compound leads to interesting conformational preferences. Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different chair and boat conformations of the cyclohexane ring and the rotational barriers of the butyl and carboxyl groups. These calculations help in understanding the steric interactions that govern the molecule's three-dimensional shape, which in turn influences its physical and chemical properties.

Furthermore, computational modeling can be used to design and predict the feasibility of new synthetic reactions. For instance, in the context of catalytic carboxylation, computational studies can help in understanding the mechanism of the catalytic cycle, identifying the active catalytic species, and predicting the regioselectivity of the reaction. By modeling the transition states of different reaction pathways, researchers can gain insights into the factors that control the reaction's outcome and design more efficient catalysts. Similarly, for derivatization reactions, computational models can predict the reactivity of the carboxylic acid group and the steric hindrance effects of the butyl group, aiding in the selection of appropriate reagents and reaction conditions.

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, several green chemistry approaches are being explored.

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. The development of catalytic carboxylation reactions using CO2 as a feedstock is a prime example of this principle in action. mdpi.comresearchgate.net These reactions, if successfully implemented on an industrial scale, could provide a more sustainable alternative to traditional synthetic methods. rug.nl

The choice of solvents is another critical aspect of green chemistry. Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. For instance, performing synthetic transformations in water, where possible, can significantly reduce the environmental impact of a chemical process. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts. The direct carboxylation of olefins is an example of a potentially atom-economical route to this compound. rsc.orgrsc.org